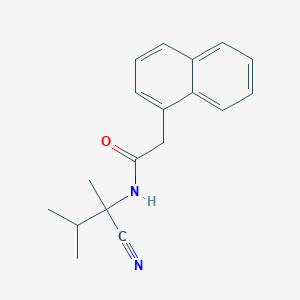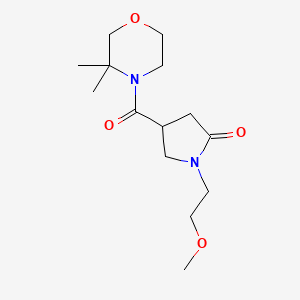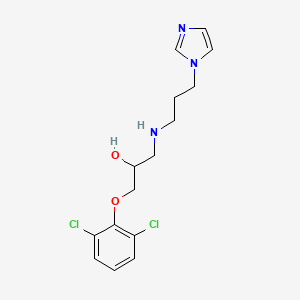
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide, also known as NDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science. NDMA is a highly versatile compound that can be synthesized using different methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to interact with specific proteins in cells, leading to changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the pharmaceutical industry, this compound has been shown to inhibit the growth and proliferation of cancer cells, leading to cell death. In agriculture, this compound has been shown to increase the yield and quality of crops by promoting plant growth and development. In material science, this compound has been shown to be a highly versatile compound that can be used to synthesize a wide range of materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a highly versatile compound that can be synthesized using different methods and can be used in various scientific fields. Another advantage is that it has shown promising results in various scientific studies, indicating its potential for future applications. One limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Another limitation is that further studies are needed to investigate the safety and toxicity of this compound in different applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide. In the pharmaceutical industry, further studies are needed to investigate the potential of this compound as an anti-cancer agent and to understand its mechanism of action. In agriculture, further studies are needed to investigate the potential of this compound as a plant growth regulator and to optimize its use in different crops. In material science, further studies are needed to investigate the potential of this compound as a precursor for the synthesis of novel materials and to understand the properties of these materials. Overall, this compound is a highly versatile compound with significant potential for future applications in various scientific fields.
Synthesemethoden
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide can be synthesized using different methods, including the reaction between 2-naphthoic acid and N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a coupling reagent. Another method involves the reaction between 2-naphthoyl chloride and N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a base. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yl)acetamide has shown potential applications in various scientific fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, this compound has been studied for its potential use as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are underway to investigate its potential as a therapeutic agent. In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has been shown to increase the yield and quality of crops, and further studies are underway to investigate its potential as a plant growth regulator. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials. This compound has been shown to be a highly versatile compound that can be used to synthesize a wide range of materials with unique properties.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)18(3,12-19)20-17(21)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGGUMISVJSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)

![(2-oxocyclohexyl) 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7534830.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)


